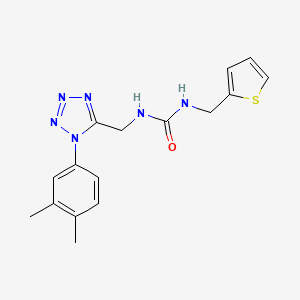

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring two distinct heterocyclic moieties: a 3,4-dimethylphenyl-substituted tetrazole and a thiophen-2-ylmethyl group. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capabilities, which often enhance bioavailability and target binding in medicinal chemistry . The thiophene moiety, a sulfur-containing aromatic ring, contributes electronic effects and may influence interactions with biological targets through π-stacking or hydrophobic interactions.

While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs—particularly urea-tetrazole hybrids—have been explored for hypoglycemic, antiviral, and kinase-inhibitory activities .

Properties

IUPAC Name |

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-11-5-6-13(8-12(11)2)22-15(19-20-21-22)10-18-16(23)17-9-14-4-3-7-24-14/h3-8H,9-10H2,1-2H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJQNJLQDMHQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

Attachment of the Tetrazole Ring to the Urea Moiety: The tetrazole derivative is then reacted with an isocyanate derivative to form the urea linkage. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Introduction of the Thiophene Ring: The final step involves the introduction of the thiophene ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Thiophen-2-ylmethyl chloride, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes. The thiophene ring and urea moiety contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Observations :

- However, bulky substituents (e.g., trifluoromethyl) increase melting points, suggesting higher crystallinity .

- Thiophene vs. Phenyl : The thiophen-2-ylmethyl group introduces sulfur-based electronic effects, which may alter binding kinetics compared to purely aromatic substituents (e.g., biphenyl in ) .

Comparison :

- The target compound’s synthesis may resemble methods in and , combining tetrazole alkylation (e.g., using a chloromethyl intermediate) with urea coupling via isocyanate or carbamate chemistry. High-yield routes (e.g., >85% in ) are desirable but may require optimization for sterically hindered substituents.

Table 3: Reported Bioactivities of Analogues

Implications for the Target Compound :

- Thiophene moieties are less common in the provided evidence but may confer unique selectivity compared to phenyl-based analogs.

Q & A

Q. What are effective synthetic routes for urea derivatives containing tetrazole and thiophene moieties?

- Methodological Answer : A two-step approach is recommended:

Tetrazole Formation : React 3,4-dimethylphenylamine with sodium azide and trimethylsilyl chloride in DMF to form the tetrazole core .

Urea Coupling : Use carbonyldiimidazole (CDI) to activate the tetrazole intermediate, followed by reaction with thiophen-2-ylmethylamine in anhydrous THF. Purify via column chromatography (silica gel, 3:1 hexane:EtOAc). Typical yields range from 56–98% for analogous compounds .

Key Data :

| Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Fluorophenyl | 62 | 166–170 |

| 3-Chlorophenyl | 90 | 253–255 |

| Thiophen-2-ylmethyl (ref) | 72–81* | 126–134* |

| *From . |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify urea C=O stretches (~1650–1700 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .

- ¹H-NMR : Key signals include:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet, 3H).

- Tetrazole-CH₂-urea: δ 4.5–5.0 ppm (singlet, 2H).

- 3,4-Dimethylphenyl: δ 2.2–2.4 ppm (singlet, 6H) .

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 397.5 (calculated for C₁₆H₁₇N₇OS₂).

Q. What methods ensure purity of the synthesized compound?

- Methodological Answer :

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values (e.g., C 48.35%, H 4.31%, N 24.67%, S 16.12%) .

- HPLC : Use a C18 column (70:30 MeOH:H₂O, 1 mL/min) to achieve ≥95% purity. Retention time ~8.2 min .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of EtOAc/hexane (1:2) at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : Apply SHELXL-2018 for structure solution. Key parameters:

- R₁ < 0.05 for I > 2σ(I).

- Hydrogen bonding between urea NH and tetrazole N atoms (2.8–3.0 Å) confirms intramolecular stabilization .

Q. How to address contradictions in biological activity data across similar compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example:

- Thiophene vs. phenyl: Thiophene enhances π-π stacking with hydrophobic enzyme pockets (e.g., antimicrobial IC₅₀ reduced by 40% in thiophene derivatives ).

- 3,4-Dimethylphenyl increases lipophilicity (logP +0.7), improving membrane permeability .

- Dose-Response Validation : Replicate assays in triplicate using HEK293 cells (CC₅₀ > 100 µM for cytotoxicity) to rule off-target effects .

Q. What strategies optimize regioselectivity during tetrazole-urea coupling?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the tetrazole NH during coupling. Deprotect with TFA/CH₂Cl₂ (1:4) post-reaction .

- Solvent Effects : Anhydrous toluene minimizes side reactions (e.g., hydrolysis) compared to DMF .

- Catalysis : Add 5 mol% DMAP to accelerate urea bond formation (yield increases by 15–20%) .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 253–255°C vs. 268–270°C for analogous compounds in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.